N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide
Description
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide is a synthetic small molecule characterized by:
Properties
CAS No. |
919996-80-8 |
|---|---|
Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-hydroxy-3-(pyridin-3-ylmethylsulfamoyl)propanamide |
InChI |
InChI=1S/C9H13N3O4S/c13-9(12-14)3-5-17(15,16)11-7-8-2-1-4-10-6-8/h1-2,4,6,11,14H,3,5,7H2,(H,12,13) |
InChI Key |
QHORBKOSLOSQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as toluene and a catalyst like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction . The reaction is carried out under mild conditions, making it a convenient method for synthesizing this compound.
Industrial Production Methods
Industrial production of N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Formation of N-oxo-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide.
Reduction: Formation of N-amino-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide.
Substitution: Various substituted derivatives of the pyridine ring.
Scientific Research Applications
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the sulfamoyl group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters with structurally related compounds:
*Estimated based on structural similarity.
Key Observations:
- Hydrophilicity : The target compound’s sulfamoyl group likely increases solubility compared to methylsulfonamido derivatives (e.g., ) but less than triazole-containing analogs ().
- Lipophilicity : The logP (~1.5–2.0) is comparable to Y300-3784 (logP 1.9), suggesting moderate membrane permeability.
- Thermal Stability : TRPV1 antagonists with bulky substituents (e.g., Compound 64, mp 155°C) exhibit higher melting points than simpler propanamides, implying enhanced crystallinity .
Divergences and Limitations
- Lack of Direct Bioactivity Data : Unlike TRPV1 antagonists () or ERAP2 inhibitors (), the target compound’s specific biological targets remain unconfirmed.
- Structural Trade-offs : The absence of trifluoromethyl or cycloalkoxy groups (common in TRPV1 antagonists) may reduce potency but improve metabolic stability.
Biological Activity
N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is a target in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological contexts, and relevant research findings.
The compound functions primarily as a NAMPT inhibitor. NAMPT plays a crucial role in the NAD+ biosynthesis pathway, which is vital for cellular metabolism and survival. By inhibiting NAMPT, this compound can lead to decreased NAD+ levels, thereby inducing apoptosis in cancer cells.
Research Findings
Recent studies have highlighted the biological activity of related compounds and their implications for drug development. For instance, a study identified several trans-3-(pyridin-3-yl)acrylamide-derived sulfamides as potent NAMPT inhibitors with significant antiproliferative effects against various cancer cell lines. These findings suggest that modifications to the pyridine and sulfamoyl moieties can enhance inhibitory potency (IC50 values in the nanomolar range) .
Table 1: Inhibitory Potency of Related Compounds
| Compound Name | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 23 | 5.08 | DU145 |
| Compound 23 | 2.90 | HeLa |
| Compound 23 | 0.46 | K562 |
| Compound 23 | 0.23 | MCF-7 |
| Compound 23 | 0.53 | HUH7 |
Case Studies
- Anticancer Activity : A study demonstrated that this compound analogs exhibited significant cytotoxicity against prostate cancer cells (DU145) and breast cancer cells (MCF-7). The results indicated that these compounds could effectively reduce cell viability at low concentrations.
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by cytochrome c release and activation of caspases . This pathway is critical for the therapeutic efficacy of NAMPT inhibitors in oncology.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good solubility and permeability characteristics suitable for oral administration. However, detailed toxicological studies are necessary to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
